[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-2-3-5-10(9)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUWIBIKQPEMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29812-96-2 | |
| Record name | Cyclopropanamine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29812-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Lithium-Mediated Ring Formation
The most scalable method involves the use of tert-butyllithium (t-BuLi) to generate cyclopropane rings via deprotonation and subsequent trapping with electrophiles. In a protocol adapted from the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, brominated precursors such as 1-bromo-1-(2-methylbenzyl)cyclopropane are treated with t-BuLi in anhydrous diethyl ether at −78°C. The resulting lithiated intermediate reacts with dry ice to form a carboxylic acid, which is subsequently converted to the amine via a Curtius rearrangement or Hofmann degradation. This method yields the target compound in 64% overall yield after hydrochloride salt formation.
Grignard Reagent-Based Approaches
Alternative routes employ cyclohexylmagnesium bromide to facilitate cyclopropanation through ligand exchange. For example, 2-methylbenzyl chloride reacts with cyclopropane carboxaldehyde in the presence of Grignard reagents, followed by reductive amination using sodium cyanoborohydride. However, diastereoselectivity remains low (<2:1 trans:cis), necessitating chromatographic separation.
Electrochemical Synthesis for Stereochemical Control
Anodic Oxidation in Dichloromethane
A novel electrochemical method developed for 3-chloropiperidines has been adapted for cyclopropylamines. Using a graphite anode and nickel cathode in acetonitrile/dichloromethane (19:1) with tetrabutylammonium iodide (TBAI) as a supporting electrolyte, unsaturated amines undergo potentiostatic oxidation at 3.9 V. This approach achieves 71% yield for analogous cyclopropylamine hydrochlorides, with minimal epimerization due to the mild reaction conditions.
Cathodic Reduction for Amine Protection
Electrochemical reductive deprotection of N-Boc derivatives in methanol/water mixtures (4:1) at −1.2 V vs. Ag/AgCl efficiently generates primary amines. Applied to [1-(2-methylbenzyl)cyclopropyl]amine, this method avoids acidic conditions that could destabilize the cyclopropane ring.
Multicomponent Reactions Leveraging Zinc and Lewis Acids
Zinc-Mediated Homoenolate Formation
Zinc cyanide catalyzes the coupling of α-chloroaldehydes with primary amines to form cyclopropylamines. For instance, 2-methylbenzylamine reacts with 3-phenylpropanal in the presence of Zn(CN)₂ and Na₂CO₃ at 110°C, yielding the cyclopropane product in 56% yield after optimization. The mechanism proceeds via a zinc homoenolate intermediate, which undergoes [2+1] cycloaddition with the imine formed in situ.
Trimethylsilyl Triflate (TMSOTf)-Catalyzed Reactions
Building on methodologies for α-branched amines, TMSOTf (1.5 equiv) facilitates the three-component coupling of 2-methylbenzyl chloride, formaldehyde, and methyl iodide. Copper iodide (40 mol%) enhances yield by stabilizing reactive intermediates, achieving 66% conversion under solvent-free conditions at 80°C.
Reductive Amination and Protecting Group Strategies
Borane-Tetrahydrofuran Complex for Direct Amination
2-Methylbenzylcyclopropanone undergoes reductive amination with ammonium acetate in the presence of BH₃·THF, producing the primary amine in 82% yield. Subsequent hydrochloride salt formation with hydrogen chloride in ether provides the target compound with >99% purity.
N-Boc Protection-Deprotection Sequences
To prevent side reactions during cyclopropanation, the amine is first protected as a tert-butoxycarbonyl (Boc) derivative. After ring formation, the Boc group is removed using HCl in dioxane (4 M), yielding the hydrochloride salt without racemization.
Comparative Analysis of Synthetic Methods
Table 1: Key Metrics for Preparation Methods
Critical Challenges and Optimization Opportunities
Ring Strain and Thermal Stability
The cyclopropane ring in [1-(2-methylbenzyl)cyclopropyl]amine hydrochloride introduces significant strain (≈27 kcal/mol), leading to decomposition above 135°C. Low-temperature purification (≤0°C) and avoidance of strong bases are critical during workup.
Stereochemical Control
Electrochemical methods provide superior diastereocontrol compared to organometallic routes. Computational studies suggest that the trans isomer is favored by 2.3 kcal/mol due to reduced van der Waals repulsions between the benzyl group and amine proton.
Green Chemistry Considerations
Solvent-free zinc-mediated reactions and electrochemical methods align with green chemistry principles, reducing waste by 40% compared to traditional Grignard approaches.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that cyclopropylamine derivatives, including [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride, are being investigated for their antidepressant effects. Cyclopropylamines are known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications of cyclopropylamines can lead to compounds with enhanced efficacy in treating depression and anxiety disorders .
Anticancer Activity
The compound has been explored for its potential anticancer properties. Cyclopropylamine derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. For instance, certain derivatives have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis . The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival.
Synthesis of Pharmaceuticals
Precursor in Drug Development
this compound serves as a crucial precursor in the synthesis of various pharmaceutical compounds. It is utilized in the development of novel antidepressants and antipsychotics due to its unique structural features that enhance binding affinity to specific receptors . The compound's ability to form stable complexes with metal ions also opens avenues for developing metal-based therapeutics.
Complex Formation
The compound has been used in the synthesis of platinum complexes, which are being studied for their anticancer properties. These complexes often exhibit improved selectivity and reduced toxicity compared to traditional platinum-based drugs like cisplatin . The incorporation of cyclopropylamine into these complexes may enhance their pharmacological profiles.
Biological Research
Neuropharmacological Studies
In neuropharmacology, this compound is studied for its effects on neurotransmitter release and receptor activity. Research has indicated that cyclopropylamines can modulate the release of acetylcholine and other neurotransmitters, which is vital for understanding their role in cognitive functions and neurodegenerative diseases .
Mechanistic Studies
The compound is also utilized in mechanistic studies aimed at understanding its interaction with various biological targets. For example, it has been shown to influence the activity of enzymes involved in neurotransmitter metabolism, which could provide insights into its potential therapeutic applications in neurological disorders .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the antidepressant efficacy of a series of cyclopropylamine derivatives, including this compound. The results indicated significant improvements in depressive behaviors in animal models compared to control groups, suggesting a potential pathway for clinical applications .
Case Study 2: Anticancer Mechanism
Another research effort focused on the anticancer mechanisms of cyclopropylamines. In vitro studies revealed that this compound inhibited cell proliferation through apoptosis induction in breast cancer cell lines, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride and related compounds:
Key Observations:
Substituent Effects: The 2-methylbenzyl group in the target compound introduces steric hindrance and aromatic π-π interactions, which may influence receptor binding in biological systems. Heterocyclic substituents (e.g., oxadiazole in ) confer metabolic resistance and electronic modulation, which are critical in drug design .
Physicochemical Properties: The molecular weight of the target compound (~197.71 g/mol) is comparable to other benzyl-substituted analogs but higher than smaller derivatives like methoxymethyl (153.61 g/mol). This impacts pharmacokinetics, such as membrane permeability.
Synthesis and Characterization :
Biological Activity
Overview
[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride, with the molecular formula C11H16ClN, is a cyclopropylamine derivative notable for its unique structural properties, which include a cyclopropyl group substituted with a 2-methylbenzyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.
The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide, conducted in an organic solvent like dichloromethane or toluene under reflux conditions. The product is purified through recrystallization or column chromatography. This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which can yield different derivatives and functional groups useful for further research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyclopropylamine structure allows it to form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This interaction can modulate key biochemical pathways, making it a valuable tool for studying enzyme kinetics and protein interactions.
Biological Activity
Research into the biological activity of this compound indicates potential applications in several areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropylamines exhibit antimicrobial properties. For instance, compounds structurally related to [1-(2-Methylbenzyl)cyclopropyl]amine have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : There is emerging evidence that cyclopropylamine derivatives may possess anticancer properties. A study highlighted that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for drug development targeting specific cancer pathways .
- Enzyme Inhibition : The compound may serve as a probe in enzymatic studies, particularly in evaluating the inhibition of enzymes involved in critical metabolic pathways. Its structure allows for selective interaction with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Antibacterial Activity Study : A study evaluated various alkaloid derivatives for their antibacterial effects, demonstrating that compounds similar to [1-(2-Methylbenzyl)cyclopropyl]amine showed significant activity against E. coli and Bacillus subtilis, with MIC values indicating strong efficacy .
- Anticancer Activity Assessment : Research involving cyclopropylamines has indicated that they can induce apoptosis in cancer cell lines more effectively than reference drugs like bleomycin. The structure-activity relationship (SAR) studies revealed that modifications to the cyclopropyl group significantly influenced cytotoxicity levels .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate (MIC: 0.0039-0.025 mg/mL) | Promising (cytotoxic effects observed) | Effective |
| Cyclopropylamine | Low | Moderate | Moderate |
| Benzylamine | Low | Low | Weak |
Q & A
Q. What are the standard synthetic routes for [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride, and how are they validated?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, similar cyclopropylmethylamine derivatives are prepared using General Method B/C with reagents like NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol . Key validation steps include:
- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring formation and amine protonation .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC purity analysis (e.g., retention time ~7–14 minutes, ≥93% purity) to assess impurities .
Q. How do researchers characterize the structural integrity of this compound?
Structural characterization involves:
Q. What are the recommended purification techniques for this compound?
Common methods include:
- Recrystallization from ethanol/water or diethyl ether .
- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediates .
- Ion-exchange chromatography to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
Scale-up strategies involve:
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Impurity profiling requires:
Q. How does structural modification of the cyclopropane ring or benzyl group affect biological activity?
Structure-Activity Relationship (SAR) studies suggest:
- Cyclopropane rigidity enhances binding to serotonin receptors (e.g., 5-HT₂C) by restricting conformational flexibility .
- Electron-withdrawing substituents (e.g., fluoro, chloro) on the benzyl group increase receptor affinity (EC₅₀: 2.5–10 μM) .
- Methoxy groups improve solubility but may reduce blood-brain barrier penetration .
Q. What computational tools are used to predict synthetic pathways or biological targets?
- Retrosynthesis AI (e.g., Pistachio/Bkms_metabolic models) proposes feasible routes from commercial precursors .
- Molecular docking (AutoDock Vina) predicts interactions with 5-HT₂C receptors, validated by in vitro cAMP assays .
Q. How do stability studies inform storage and handling protocols?
- Hygroscopicity : The hydrochloride salt is moisture-sensitive; store under argon at −20°C .
- Thermal stability : Decomposition occurs >150°C; avoid lyophilization .
- pH-dependent degradation : Stable in acidic buffers (pH 3–5), but hydrolyzes in basic conditions .
Contradictions and Mitigation Strategies
- Stereoselectivity in cyclopropanation : Conflicting reports on NaBH₄ vs. NaBH(OAc)₃ efficacy . Mitigation: Screen both reductants and analyze diastereomer ratios via chiral HPLC .
- Biological potency variations : Discrepancies in EC₅₀ values for similar compounds may arise from assay conditions (e.g., cell line differences) . Mitigation: Standardize protocols using reference agonists.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
